molecular formula C6H10N4 B13893680 (4-Ethylpyrimidin-2-yl)hydrazine

(4-Ethylpyrimidin-2-yl)hydrazine

Cat. No.: B13893680
M. Wt: 138.17 g/mol
InChI Key: SBALGNGDBQGUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylpyrimidin-2-yl)hydrazine is a heterocyclic compound that contains both pyrimidine and hydrazine functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpyrimidin-2-yl)hydrazine typically involves the condensation of a pyrimidine derivative with hydrazine hydrate. One common method starts with the preparation of a pyrimidine precursor, which is then reacted with hydrazine hydrate under reflux conditions in ethanol to yield the desired hydrazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpyrimidin-2-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

(4-Ethylpyrimidin-2-yl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylpyrimidin-2-yl)hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethylpyrimidin-2-yl)hydrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 4-position of the pyrimidine ring can affect the compound’s interaction with biological targets, making it distinct from other pyrimidine derivatives.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(4-ethylpyrimidin-2-yl)hydrazine

InChI

InChI=1S/C6H10N4/c1-2-5-3-4-8-6(9-5)10-7/h3-4H,2,7H2,1H3,(H,8,9,10)

InChI Key

SBALGNGDBQGUPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.